(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one

Catalog No.
S11856113
CAS No.
M.F
C15H11N3OS
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimi...

Product Name

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one

IUPAC Name

(5Z)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10-

InChI Key

KTXQXTKOZNQPKN-RAXLEYEMSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/NC2=S

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one is a synthetic compound characterized by a unique imidazolidinone structure featuring a thioxo group and a pyridine moiety. The molecular formula of this compound is C13H10N2OSC_{13}H_{10}N_2OS, and it has a molecular weight of approximately 250.30 g/mol. This compound belongs to a class of thioxoimidazolidinones, which are known for their diverse biological activities and potential therapeutic applications.

The compound's structure includes a phenyl group, a pyridine ring, and a thioxo group, contributing to its chemical reactivity and biological properties. The presence of the pyridine ring often enhances the compound's interaction with biological targets, making it an interesting subject for pharmaceutical research.

Typical for thioxoimidazolidinones. These reactions may include:

  • Nucleophilic Addition: The thioxo group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon adjacent to the sulfur atom.
  • Condensation Reactions: The imidazolidinone framework allows for condensation with other amines or aldehydes, potentially leading to the formation of more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, affecting its stability and reactivity.

These reactions can be utilized to synthesize derivatives with modified biological activities.

Research indicates that compounds similar to (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one exhibit various biological activities, including:

  • Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. For instance, related compounds have demonstrated selective toxicity towards tumor cells while sparing normal cells .
  • Antimicrobial Properties: Thioxoimidazolidinones have been reported to possess antimicrobial activity against various pathogens, making them candidates for further development in infectious disease treatment.

The exact biological mechanisms of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one remain to be fully elucidated but may involve interactions with DNA or specific protein targets.

The synthesis of (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves:

  • Condensation Reaction: A key step is the condensation of 2-thioxoimidazolidinone with an appropriate aldehyde derivative containing the pyridine moiety.
  • Reflux Conditions: The reaction often requires refluxing in a suitable solvent (e.g., ethanol or methanol) to facilitate the formation of the imine bond between the pyridine and the imidazolidinone.
  • Purification: Post-reaction purification can be achieved through recrystallization or chromatography to isolate the desired product.

This method allows for the efficient synthesis of this compound while providing opportunities for modification through variations in substituents.

(Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one has potential applications in:

  • Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Biology: It can serve as a tool compound to study biological processes involving imidazolidinones and thio compounds.

Research into this compound's efficacy and mechanisms could lead to new therapeutic agents.

Interaction studies involving (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one focus on its binding affinity to biological targets such as enzymes or receptors. These studies are essential for understanding how the compound exerts its biological effects:

  • Molecular Docking Studies: Computational methods can predict how well this compound binds to specific targets, aiding in drug design.
  • Cell-Based Assays: In vitro assays can evaluate its effects on cell viability and proliferation in various cancer cell lines.

Such studies provide insights into the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with (Z)-3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolidin-4-one. Here are some notable examples:

Compound NameStructureUnique Features
5-(4-Pyridinylmethylene)-2-thioxo-thiazolidin-4-oneStructureContains a thiazolidinone structure; known for antimicrobial activity .
5-(Piperazin-1-yl)pyridin-2-ylamineStructureExhibits neuropharmacological effects; different nitrogenous substituent .
3-(3-Methoxy-propyl)-5-(3-phenyallylidene)-2-thioxo-thiazolidin-4-oneStructureFeatures an allylidene group; potential anti-inflammatory properties .

These compounds highlight the diversity within thio-containing heterocycles and their varied biological activities, showcasing how slight modifications can lead to significant differences in function and application.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.06228316 g/mol

Monoisotopic Mass

281.06228316 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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